Isoquinoline-5,6-diamine
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Overview
Description
Isoquinoline-5,6-diamine is a heterocyclic organic compound that belongs to the class of isoquinolines Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring this compound is characterized by the presence of two amino groups attached to the 5th and 6th positions of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline-5,6-diamine can be synthesized through several methods One common approach involves the reduction of nitroisoquinoline derivatives For example, 5,6-dinitroisoquinoline can be reduced using hydrogen gas in the presence of a palladium catalyst to yield this compound
Industrial Production Methods
Industrial production of this compound typically involves large-scale reduction processes using catalytic hydrogenation. The choice of catalyst and reaction conditions can significantly influence the yield and purity of the final product. Additionally, continuous flow reactors are often employed to enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline-5,6-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can further modify the amino groups or the isoquinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the amino positions or other positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts is frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions include various substituted isoquinolines, quinone derivatives, and other functionalized isoquinoline compounds. These products can have diverse applications in pharmaceuticals and materials science.
Scientific Research Applications
Isoquinoline-5,6-diamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Isoquinoline derivatives are explored for their potential as therapeutic agents in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of isoquinoline-5,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with these targets, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological molecules and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline: The parent compound without amino groups.
Quinoline: A structural isomer with the nitrogen atom in a different position.
5,6-Dinitroisoquinoline: A precursor used in the synthesis of isoquinoline-5,6-diamine.
Uniqueness
This compound is unique due to the presence of amino groups at specific positions on the isoquinoline ring This structural feature imparts distinct chemical reactivity and biological activity compared to other isoquinoline derivatives
Properties
IUPAC Name |
isoquinoline-5,6-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c10-8-2-1-6-5-12-4-3-7(6)9(8)11/h1-5H,10-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXGBYFWUZTWDPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C=NC=C2)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567381 |
Source
|
Record name | Isoquinoline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
140192-89-8 |
Source
|
Record name | Isoquinoline-5,6-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60567381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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